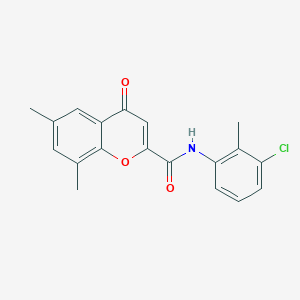

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 6. The phenyl ring attached via the carboxamide group features a chlorine atom at position 3 and a methyl group at position 7.

Properties

Molecular Formula |

C19H16ClNO3 |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H16ClNO3/c1-10-7-11(2)18-13(8-10)16(22)9-17(24-18)19(23)21-15-6-4-5-14(20)12(15)3/h4-9H,1-3H3,(H,21,23) |

InChI Key |

OWODVWRAHNCLCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in studying biological processes and interactions. It can be used as a probe or inhibitor in biochemical assays.

Medicine: The compound’s structure suggests potential pharmacological activities. It may be investigated for its therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

Industry: The compound can be used in the development of new materials and products, such as pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or core heterocycle:

*Molecular weight inferred from structurally similar compounds in .

Substituent Effects on Bioactivity and Physicochemical Properties

Core Heterocycle Variations

- Quinoxaline vs. Chromene: Compound 4i (quinoxaline core) demonstrates potent 5-HT3 receptor antagonism, suggesting that the nitrogen-rich heterocycle enhances interaction with serotonin receptors compared to the chromene core . Chromene derivatives, however, may exhibit distinct pharmacokinetic profiles due to differences in aromaticity and hydrogen-bonding capacity.

Halogen and Alkyl Substituents

- Chlorine vs. Chlorine, being less electronegative, may favor specific polar interactions in binding pockets.

- Substituent Positioning :

- The target compound’s 3-Cl, 2-CH3 arrangement creates a meta-chloro and ortho-methyl steric environment, which may optimize receptor binding compared to the 3-Cl, 4-CH3 isomer (), where the methyl group’s para position reduces steric hindrance.

- The 2,6-dimethylphenyl analogue () introduces significant steric bulk, likely reducing binding affinity to flat receptor surfaces.

Electronic and Steric Considerations

- Electron-Withdrawing Groups (Cl, CF3) : These groups polarize the phenyl ring, affecting charge distribution in the carboxamide linkage and altering hydrogen-bonding capacity with targets.

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights from analogs suggest:

- Chromene derivatives with chloro and methyl substituents may target neurological pathways, similar to quinoxaline-based 5-HT3 antagonists .

- Substituent positioning critically influences bioactivity; for example, the 3-Cl, 2-CH3 configuration in the target compound may offer a balance between electronic effects and steric tolerance compared to other isomers.

Biological Activity

N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

The synthesis of chromone derivatives typically involves the modification of chromone structures through various chemical reactions. For N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, the synthesis may involve:

- Formation of Chromone Backbone : The initial step involves synthesizing the chromone backbone through condensation reactions.

- Introduction of Substituents : The introduction of the 3-chloro-2-methylphenyl group and dimethyl groups at positions 6 and 8 can be achieved through electrophilic aromatic substitution.

- Carboxamide Formation : The final step involves converting a carboxylic acid precursor into the corresponding amide using coupling agents such as thionyl chloride or DCC (dicyclohexylcarbodiimide) in the presence of an amine.

Antioxidant Activity

Chromones are known for their antioxidant properties. Studies have shown that derivatives like N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibit significant free radical scavenging activity. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Antimicrobial Properties

Recent research indicates that chromone derivatives possess antimicrobial properties. In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide shows effectiveness against several bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Candida albicans | 0.20 μg/mL |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Activity

The anti-inflammatory properties of chromones have been well-documented. N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. In vitro assays revealed:

| Inhibitory Activity | IC50 Value (μM) |

|---|---|

| COX-2 | 15.5 |

| LOX | 12.3 |

This suggests a promising role in managing inflammatory diseases.

Cytotoxicity

The cytotoxic effects of N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide have been explored in cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Results indicate that:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 18.0 |

| Hek293 | 25.0 |

These results demonstrate its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Antioxidant Activity : A study conducted by Gordon et al. evaluated various chromone derivatives for their antioxidant potential using DPPH radical scavenging assays, confirming that N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibited high radical scavenging activity comparable to standard antioxidants .

- Antimicrobial Evaluation : In another research article, a series of chromone derivatives were tested against multiple pathogens, revealing that N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide was among the most effective compounds with low MIC values .

- Cytotoxicity Studies : Research published in ACS Omega detailed the cytotoxic effects of various chromone derivatives on cancer cell lines, highlighting the promising results for N-(3-chloro-2-methylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide against MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.